molecular formula C18H18N4O2S B10953012 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide

Cat. No.: B10953012
M. Wt: 354.4 g/mol
InChI Key: VHGVGNVBJXHFAE-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a naphthyl group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group. The naphthyl group is then attached to the butanamide chain through a series of condensation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)acetamide
  • 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)propionamide

Uniqueness

Compared to similar compounds, 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)butanamide exhibits unique properties due to the presence of the butanamide chain.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide

InChI

InChI=1S/C18H18N4O2S/c1-2-14(25-18-21-15(19)10-16(23)22-18)17(24)20-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,2H2,1H3,(H,20,24)(H3,19,21,22,23)

InChI Key

VHGVGNVBJXHFAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC(=CC(=O)N3)N

Origin of Product

United States

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